4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
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Overview
Description
4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that features a combination of sulfonyl, oxadiazole, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the sulfonyl and benzamide groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The benzamide and sulfonyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups can yield sulfone derivatives, while reduction of the oxadiazole ring can produce different heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its functional groups allow for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism by which 4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The sulfonyl and oxadiazole groups may play a role in binding to these targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-methanesulfonylphenylacetic acid
- Methanesulfonamide
- 1-(4-methanesulfonylphenyl)ethanone
Uniqueness
Compared to similar compounds, 4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-methylsulfonyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-12(2)30(26,27)16-6-4-5-14(11-16)18-21-22-19(28-18)20-17(23)13-7-9-15(10-8-13)29(3,24)25/h4-12H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPNHYHCDMJUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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